Antifungal lectin PVAP
Description
Taxonomic Origin and Biological Source of PVAP
Antifungal lectin PVAP is a bioactive peptide derived from Phaseolus vulgaris, commonly known as the kidney bean or common bean. This plant belongs to the family Fabaceae (Leguminosae), which is characterized by nitrogen-fixing symbioses with rhizobia bacteria. Within Phaseolus vulgaris, PVAP is synthesized as part of the plant’s innate defense mechanisms, primarily localized in seeds. The peptide is classified as a defensin-like protein due to its structural and functional similarities to other plant defensins.
PVAP is produced through both natural extraction and recombinant methods. Native PVAP is isolated from kidney bean seeds via chromatographic techniques such as affinity chromatography and gel filtration. Recombinant versions are engineered using Escherichia coli expression systems, enabling large-scale production for research applications. The synthetic peptide retains the native sequence (Ser-Asn-Asp-Ile-Tyr-Phe-Asn-Phe-Gln-Arg) and exhibits identical antifungal properties.
Table 1: Key Physicochemical Properties of PVAP
| Property | Value | Source |
|---|---|---|
| Molecular Mass | 1303.4 Da | |
| Isoelectric Point (pI) | 5.55 | |
| Amino Acid Sequence | SNDIYFNFQR | |
| Stability | pH 3–12; 0–80°C |
Historical Context and Discovery of PVAP
The discovery of PVAP emerged from broader investigations into plant lectins and defensins in the late 20th century. Early studies on Phaseolus vulgaris identified hemagglutinating proteins with mitogenic and antifungal activities. By the early 2000s, advances in chromatographic techniques enabled the isolation of specific antifungal peptides, including PVAP.
A pivotal study in 2005 characterized PVAP as a 10-amino-acid peptide with potent activity against Mycosphaerella arachidicola (IC~50~ = 9.8 µM). Subsequent research confirmed its defensin-like structure and mechanism of action, distinguishing it from larger lectins such as phytohemagglutinin (PHA), which lacks antifungal specificity. The development of recombinant PVAP in 2023 further expanded its accessibility for biomedical research.
Role of Lectins in Plant Defense Mechanisms
Lectins are carbohydrate-binding proteins critical to plant immunity. PVAP exemplifies this role by targeting fungal cell wall glycans, disrupting membrane integrity, and inhibiting hyphal growth. Its mechanism involves binding to chitin-rich regions on fungal surfaces, inducing oxidative stress and apoptosis.
Table 2: Antifungal Activity Spectrum of PVAP
| Fungal Species | IC~50~ (µM) | Source |
|---|---|---|
| Mycosphaerella arachidicola | 9.8 | |
| Fusarium oxysporum | 2.2 | |
| Candida albicans | Active* |
*Activity observed but IC~50~ not quantified.
Unlike broad-spectrum lectins, PVAP exhibits selective antifungal activity, sparing beneficial microbes and plant cells. This specificity arises from its recognition of α-1,3-linked mannose residues, which are abundant in pathogenic fungi but absent in plant cell walls. Comparative studies highlight its superior stability under extreme pH and temperature conditions compared to other defensins.
PVAP also synergizes with other defense proteins, such as chitinases and glucanases, to enhance plant resistance. For example, in Phaseolus vulgaris, PVAP works in tandem with thaumatin-like proteins to create a multi-layered antifungal barrier. This collaborative action underscores the evolutionary optimization of lectins in plant-pathogen interactions.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
SNDIYFNFQR |
Origin of Product |
United States |
Scientific Research Applications
Antifungal Efficacy
Multiple studies have demonstrated the antifungal efficacy of PVAP against various fungal strains. Here are some key findings:
- Minimum Inhibitory Concentration (MIC) : Research indicates that PVAP exhibits a MIC ranging from 0.5 µg/mL to 5 µg/mL against common pathogenic fungi such as Candida albicans and Aspergillus flavus .
- Fungal Strain Sensitivity : In vitro studies have shown that PVAP is particularly effective against Candida tropicalis, with a reported MIC of 1.2 µg/mL .
Comparative Analysis with Other Lectins
The following table summarizes the antifungal activities of PVAP compared to other lectins:
| Lectin | Source | Target Fungi | MIC (µg/mL) |
|---|---|---|---|
| PVAP | Phaseolus vulgaris | Candida albicans | 0.5 |
| Abelmoschus esculentus | Okra | Candida parapsilosis | 0.97 |
| SPL | Spatholobus parviflorus | Aspergillus flavus | 1.5 |
| ConBr | Canavalia brasiliensis | Candida krusei | 2.0 |
Clinical Applications
The potential clinical applications of PVAP are significant, particularly in treating fungal infections that exhibit resistance to conventional antifungals.
- Vaginal Infections : A study highlighted the effectiveness of PVAP against yeast isolated from vaginal secretions, suggesting its application in treating vulvovaginal candidiasis .
- Systemic Infections : Given the rise in systemic fungal infections resistant to current therapies, PVAP could serve as a novel therapeutic agent or an adjunct treatment alongside existing antifungals.
Comparison with Similar Compounds
Comparison with Similar Antifungal Compounds
Plant Lectins with Antifungal Activity
Glycine max Lectin (LG)
- Source : Soybean (Glycine max).
- Activity : Exhibits moderate antifungal effects against F. oxysporum (EC50 values: 5,058–3,617 mg/L over 48–120 hours) .
- Comparison with PVAP : PVAP lacks activity against F. oxysporum , suggesting differences in target specificity or experimental conditions (e.g., fungal strain variations or lectin purity).
Wheat Germ Agglutinin (WGA)
- Source : Wheat (Triticum aestivum).
- Activity : A chitin-binding lectin inhibiting Trichoderma viride spore germination and hyphal growth .
- Comparison with PVAP : While both bind chitin, WGA’s broader antifungal spectrum contrasts with PVAP’s selectivity for M. arachidicola.
Zihua Snap Bean Lectin
- Source : Snap bean (Phaseolus vulgaris variant).
- Activity : Inhibits Phytophthora infestans at high concentrations (100 µg) and agricultural fungi like Rhizoctonia solani .
- Comparison with PVAP : Shares a common origin (kidney bean) but targets distinct pathogens, highlighting intra-species lectin diversity.
Table 1: Antifungal Plant Lectins
Non-Lectin Antifungal Proteins
Defensins
- Source : Plants, insects, and humans.
- Activity: Broad-spectrum antifungal effects via membrane permeabilization. For example, human defensins inhibit Candida albicans at nanomolar concentrations .
- Comparison with PVAP : Defensins generally exhibit stronger activity (lower IC50) than lectins like PVAP .
Thionins
Table 2: Lectins vs. Other Antifungal Proteins
Actinomycete-Derived Compounds
Key Research Findings and Discrepancies
- Contradictory Data: PVAP was reported inactive against F. oxysporum in one study but showed EC50 values of ~5,000 mg/L in another . This discrepancy may arise from differences in fungal strains, lectin preparation methods, or assay conditions.
- Mechanistic Insights : PVAP’s selectivity for M. arachidicola may correlate with unique cell wall glycoconjugates absent in resistant fungi like F. oxysporum .
Preparation Methods
Aqueous Two-Phase System (ATPS)
- The crude extract is subjected to an aqueous two-phase system formed by mixing ammonium sulfate, polyethylene glycol 600 (PEG 600), and NaCl.
- Typical amounts for a 5 g system: 0.75 g ammonium sulfate, 0.9 g PEG 600, 0.4 g NaCl, and 1 mL crude extract.
- The system is adjusted to pH 7.5 and mixed thoroughly.
- After phase separation, lectin partitions preferentially into the top phase.
- The top phase containing lectin is collected and dialyzed against deionized water for 24 hours using a 7000 Da molecular weight cutoff membrane to remove salts and PEG.
Gel Filtration Chromatography
- The dialyzed lectin solution is concentrated and filtered through a 0.45 μm membrane.
- The sample is applied to a Sephadex G-75 column equilibrated with 0.02 M phosphate buffer (pH 7.2).
- Elution is performed at 0.5 mL/min flow rate.
- Fractions exhibiting hemagglutinating activity are pooled, dialyzed again, and lyophilized to obtain purified lectin powder.
Summary Table of Preparation Steps and Conditions
| Step | Conditions/Parameters | Purpose/Outcome |
|---|---|---|
| Seed preparation | Drying, grinding, 50-mesh sieve | Uniform powder for extraction |
| Extraction | PBS (10 mM, pH 7.0), overnight agitation at 4 °C | Solubilize lectin into crude extract |
| Crude extract separation | Filtration and centrifugation | Remove insoluble debris |
| Aqueous two-phase system | 0.75 g ammonium sulfate, 0.9 g PEG 600, 0.4 g NaCl, pH 7.5, 5 g total weight | Partition lectin into top phase |
| Dialysis | Against deionized water, 24 h, 7000 Da cutoff | Remove salts and PEG |
| Gel filtration chromatography | Sephadex G-75, 0.02 M phosphate buffer (pH 7.2), 0.5 mL/min flow | Further purification, isolate lectin |
| Lyophilization | Freeze-drying purified lectin | Obtain stable lectin powder |
Research Findings and Notes
- The two-step purification method (ATPS followed by gel filtration) is effective and yields lectin with preserved bioactivity and stability, suitable for antifungal applications.
- The lectin from Phaseolus vulgaris shows strong dependence on divalent metal ions for activity, which is a critical consideration during preparation and storage.
- Heat treatment can reduce digestive stability, which may be relevant for potential therapeutic or agricultural applications where lectin stability is important.
- The lectin exhibits inhibitory effects on various bacteria and fungal pathogens, supporting its antifungal potential.
- Molecular docking and peptide screening studies suggest that this compound may also have antiviral properties, but these are based on computational predictions rather than direct preparation methods.
Q & A
What are the primary mechanisms by which antifungal lectin PVAP exerts its activity against fungal pathogens?
This compound likely targets fungal cell wall components such as chitin or mannan, disrupting structural integrity and triggering host immune responses via C-type lectin receptors (CLRs). Researchers can confirm this through:
- Binding assays using fluorescence-labeled PVAP to visualize interaction with fungal surfaces.
- Gene knockout models to study CLR-mediated immune activation (e.g., phagocytosis, cytokine release) .
Which fungal strains and experimental conditions are recommended for in vitro evaluation of PVAP's antifungal activity?
Standardized protocols from regulatory frameworks (e.g., FDA) recommend testing against Trichophyton mentagrophytes, Candida species, and Microsporum canis. Key parameters include:
- Culture media : Sabouraud dextrose agar or RPMI-1640.
- Neutralizers : Polysorbate 80 or lecithin to avoid false positives.
- Incubation : 25–37°C for 48–72 hours .
How can researchers address discrepancies in PVAP's efficacy reported across different experimental models?
Contradictions between in vitro and in vivo results often arise from variations in:
- Environmental factors : Temperature, pH, or inoculum size.
- Host-pathogen interactions : Immune cell recruitment dynamics.
Methodological solutions : - Comparative dose-response studies across models.
- Parameter adjustments in computational simulations (e.g., pool evaporation rates in PVAP vaporization models) .
What computational strategies are effective in designing PVAP analogs with enhanced antifungal properties?
Rational design approaches include:
- Sequence augmentation : Adding amino acids to N-/C-termini to improve binding affinity. Tools like the Antifungal Python package predict activity changes (e.g., 79% accuracy in "prob_AFI" scores).
- Molecular dynamics simulations to assess structural stability post-modification .
What role do C-type lectin receptors (CLRs) play in mediating PVAP's antifungal effects in host immunity?
CLRs (e.g., Dectin-1) recognize PVAP-bound fungal pathogens, activating:
- Phagocytosis via SYK signaling pathways.
- Pro-inflammatory cytokine production (e.g., IL-6, TNF-α).
Experimental validation : - CLR knockout murine models to quantify immune response attenuation.
- Flow cytometry to measure receptor-ligand binding kinetics .
How can synergistic effects between PVAP and conventional antifungal agents be methodologically evaluated?
To assess combinatorial therapy:
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices for drug interactions.
- In vivo models : Compare survival rates and fungal burden in PVAP + azole-treated vs. monotherapy groups.
- Transcriptomic analysis : Identify pathways enhanced by synergy (e.g., ergosterol biosynthesis inhibition) .
What challenges arise when modeling PVAP's pharmacokinetics in dynamic environments (e.g., tissue vs. bloodstream)?
Key challenges include:
- Variable diffusion rates due to tissue viscosity or vascularization.
- Enzymatic degradation by host proteases.
Solutions : - Compartmental modeling with differential equations for absorption/distribution.
- Fluorescent tagging for real-time tracking in zebrafish models .
How do post-translational modifications (PTMs) of PVAP influence its antifungal activity?
PTMs like glycosylation or phosphorylation can alter:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
